molecular formula C16H17NO5S2 B2632842 Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 919864-18-9

Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2632842
CAS No.: 919864-18-9
M. Wt: 367.43
InChI Key: XGCDBXMAGYGLPK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound features a thiophene ring substituted with a methyl ester group and a benzamido group bearing an isopropylsulfonyl substituent.

Preparation Methods

The synthesis of Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative and an amine.

    Sulfonylation: The isopropylsulfonyl group can be introduced through a sulfonylation reaction using isopropylsulfonyl chloride and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation, cancer, and microbial infections.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The isopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    Methyl 2-(3-(isopropylsulfonyl)benzamido)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 2-(3-(isopropylsulfonyl)benzamido)pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Properties

IUPAC Name

methyl 2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-10(2)24(20,21)12-6-4-5-11(9-12)14(18)17-15-13(7-8-23-15)16(19)22-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCDBXMAGYGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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